Analgesic Activity of Ipalbine versus Ipalbidine, Ipomine, and Ipalbinium in Mouse Hot-Plate Model
Ipalbine exhibits quantifiably lower analgesic potency than its structural congener ipalbidine in the mouse hot-plate assay. At a dose of 1 mg/kg body weight, ipalbidine, ipalbinium, and ipomine all elicited higher pain thresholds in mice than the 5 mg/kg dose of the reference drug indomethacin, whereas ipalbine did not meet this threshold [1]. The time-course data indicated that 5 mg/kg was the optimal dose producing an ideal analgesic curve across all four alkaloids, with a consistent rank-order of activity: ipalbidine > ipalbinium > ipomine > ipalbine [1].
| Evidence Dimension | Analgesic efficacy (mouse hot-plate, pain threshold elevation relative to indomethacin) |
|---|---|
| Target Compound Data | Ipalbine: At 1 mg/kg, pain threshold ≤ that of indomethacin 5 mg/kg; ranked fourth among four tested alkaloids |
| Comparator Or Baseline | Ipalbidine, Ipalbinium, Ipomine: At 1 mg/kg, pain threshold > indomethacin 5 mg/kg; Ipalbidine ranked first |
| Quantified Difference | Ipalbine is the least potent among the four alkaloids; at 1 mg/kg, it does not exceed the 5 mg/kg indomethacin baseline |
| Conditions | Mouse hot-plate method; dose 1 mg/kg body weight; reference control indomethacin 5 mg/kg |
Why This Matters
This direct head-to-head comparison provides quantitative evidence that ipalbine is not functionally interchangeable with ipalbidine in analgesic studies, which is critical for selecting the appropriate positive control or comparator in experimental design.
- [1] De Vera, C., Simbillo, C. F., Valencia, M. F., & Ysrael, M. C. (n.d.). The analgesic activity of the alkaloids of Ipomea muricata Jacq. Fam. Convolvulaceae: A correlation of in vivo and in vitro studies. Transactions of the National Academy of Science and Technology Philippines. View Source
